1H-1-benzazepine

概要

説明

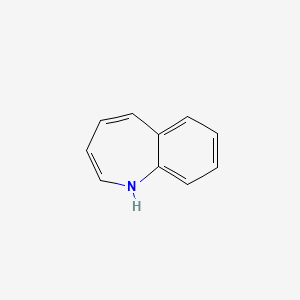

1-benzazepine is a mancude organic heterobicyclic parent, a benzazepine and a polycyclic heteroarene.

科学的研究の応用

Pharmacological Applications

1H-1-benzazepine derivatives have been extensively studied for their pharmacological properties, particularly as antagonists at neurotransmitter receptors.

NMDA Receptor Antagonism

Several analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione have been synthesized and evaluated for their activity at N-methyl-D-aspartate (NMDA) receptors. These compounds demonstrate significant potency as NMDA receptor antagonists, which are crucial in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases. For instance, the 8-methyl and 8-chloro derivatives exhibited IC50 values in the low nanomolar range, indicating high receptor affinity .

Dopamine Receptor Modulation

Compounds like 7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine have been identified as selective dopamine D-1 receptor antagonists. Studies indicate that the interaction between the phenyl substituent and the receptor is mediated by electrostatic forces, highlighting the significance of structural modifications in enhancing receptor selectivity .

Anticonvulsant Activity

Research has shown that certain benzazepine derivatives possess anticonvulsant properties. For example, specific analogs demonstrated efficacy in mouse models of seizure induced by electroshock, suggesting potential therapeutic applications in seizure management .

Synthetic Chemistry Applications

The synthesis of this compound compounds involves various methodologies that enhance their utility in drug development.

Synthesis Techniques

A notable process for preparing benzazepine compounds involves ring expansion reactions using azidoquinolines. This method allows for the generation of diverse benzazepine derivatives with potential pharmaceutical applications . Additionally, Diels-Alder reactions have been employed to create substituted 2-methoxynaphthalene derivatives that serve as precursors for further modifications .

Case Study: NMDA Antagonist Development

In a systematic evaluation of multiple benzazepine analogs for NMDA receptor antagonism, researchers identified that modifications at the 8-position significantly enhanced binding affinity. The most potent compounds were characterized using electrophysiological assays in Xenopus oocytes, demonstrating their potential as therapeutic agents against conditions like Alzheimer's disease .

Case Study: Dopamine D-1 Receptor Interactions

A study focusing on the interaction of benzazepines with dopamine receptors revealed critical insights into structure-activity relationships (SAR). The findings suggest that specific substitutions can optimize receptor interactions, paving the way for developing more effective treatments for psychiatric disorders .

Data Table: Summary of Key Findings

| Compound Name | Target Receptor | IC50 Value (nM) | Pharmacological Activity |

|---|---|---|---|

| 3-Hydroxy-1H-1-benzazepine-2,5-dione | NMDA | <30 | Antagonist |

| 7-Chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine | Dopamine D-1 | <50 | Antagonist |

| 6,8-Dimethyl analog | NMDA | <10 | Anticonvulsant |

特性

分子式 |

C10H9N |

|---|---|

分子量 |

143.18 g/mol |

IUPAC名 |

1H-1-benzazepine |

InChI |

InChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H |

InChIキー |

DQFQCHIDRBIESA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=CN2 |

正規SMILES |

C1=CC=C2C(=C1)C=CC=CN2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。